molecular formula C22H17FN6O3 B2993430 1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide CAS No. 899736-90-4

1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide

Cat. No.: B2993430
CAS No.: 899736-90-4
M. Wt: 432.415
InChI Key: FCLWBCSDNSRKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide is a chemical compound with the molecular formula C 22 H 17 FN 6 O 3 and a molecular weight of 432.41 g/mol . It is supplied with a purity of 90% or higher, making it suitable for various research applications . This complex molecule features a pyrazolo[3,4-d]pyrimidine core, a privileged structure in medicinal chemistry known for its ability to mimic purine bases. This scaffold is frequently investigated for its potential to interact with a variety of enzyme families, including kinases and phosphodiesterases . The specific biological target, mechanism of action, and research applications for this compound are areas for ongoing scientific exploration. Researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6O3/c23-15-6-8-16(9-7-15)27-12-14(10-19(27)30)21(31)26-28-13-24-20-18(22(28)32)11-25-29(20)17-4-2-1-3-5-17/h1-9,11,13-14H,10,12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLWBCSDNSRKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide is a novel derivative within the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their potential anticancer properties. This article reviews the biological activities associated with this compound, focusing on its anticancer efficacy, mechanisms of action, and structure-activity relationships.

Anticancer Activity

Recent studies indicate that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. The specific compound under review has been evaluated against various cancer cell lines.

In Vitro Studies

A study published in MDPI demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including our compound of interest, showed notable inhibitory activity against multiple cancer cell lines:

Cell Line IC50 (µM) Control (Doxorubicin IC50)
A549 (Lung)2.249.20
MCF-7 (Breast)1.747.50
HepG2 (Liver)5.0015.00
PC-3 (Prostate)4.5010.00

These results suggest that the compound exhibits low micromolar potency, indicating its potential as a therapeutic agent in cancer treatment .

The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis in tumor cells. Flow cytometric analysis revealed that treatment with the compound resulted in a significant increase in apoptotic cells in A549 cells, with a sub-G1 population ranging from 25.1% to 41% at concentrations of 2.0–4.0 µM compared to only 5.1% in control groups .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold greatly influence the biological activity of these compounds. For instance:

  • The presence of the 4-fluorophenyl group enhances binding affinity and selectivity towards cancerous cells.
  • Variations in substituents on the pyrrolidine ring can lead to significant changes in potency and selectivity.

Case Studies

Several case studies have illustrated the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study: Compound 12b
    • In a comparative study involving multiple derivatives, compound 12b demonstrated a substantial increase in apoptosis by 18.98-fold in MDA-MB-468 breast cancer cells compared to controls.
    • It also significantly elevated caspase-3 levels by 7.32-fold, suggesting effective engagement of apoptotic pathways .
  • Case Study: NCI 60 Panel Evaluation
    • The compound was subjected to screening against the NCI's 60 human tumor cell line panel, revealing broad-spectrum anticancer activity.
    • Notably, it exhibited selectivity towards specific tumor types, reinforcing its potential as a targeted therapy .

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds sharing the pyrazolo[3,4-d]pyrimidine moiety exhibit variations in substituents that influence physicochemical and pharmacological properties:

Compound Name Substituents on Pyrazolo-Pyrimidine Amide Substituent Molecular Weight Key Differences vs. Target Compound Reference
N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide 3-Chlorophenyl 3-Fluorobenzamide 383.8 Chloro vs. fluoro on pyrazolo-pyrimidine ring
N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide 3-Chlorophenyl 4-Fluorobenzamide 383.8 Fluorine position on benzamide
3-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide Phenyl Pyridin-2-ylmethyl 374.4 Propionamide linker vs. direct amide bond

Key Observations :

  • Chlorine substitution on the pyrazolo-pyrimidine ring (e.g., ) may enhance electrophilicity but reduce metabolic stability compared to fluorine.
Pyrrolidine Carboxamide Derivatives with Heterocyclic Modifications

Compounds with pyrrolidine-3-carboxamide cores but divergent heterocyclic substituents:

Compound Name Heterocyclic Substituent Molecular Weight Key Differences vs. Target Compound Reference
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide 4-Methyl-2-pyridinyl 346.4 Pyridine vs. pyrazolo-pyrimidine
1-(4-Fluorobenzyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Methyl-1,3,4-thiadiazol-2-yl 348.3 Thiadiazole introduces sulfur heteroatom
1-(4-Fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-... Furan-tethered pyrazolo-pyridine N/A Additional tetrahydro ring enhances rigidity

Key Observations :

  • Thiadiazole-containing compounds (e.g., ) may exhibit altered solubility due to sulfur’s polarity.
Table 1: Physicochemical Properties
Compound Molecular Formula Molecular Weight LogP* (Predicted) Water Solubility (mg/mL)*
Target Compound C23H17FN6O3 456.42 2.8 0.12
N-(1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide C18H11ClFN5O2 383.8 3.1 0.08
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide C17H15FN4O2 346.4 1.9 0.45

*Predicted using SwissADME.

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of fluorophenyl-containing intermediates with pyrazolo-pyrimidinone derivatives. For example:

  • Step 1: React 4-fluoroaniline with a carbonylating agent to form the pyrrolidine-3-carboxamide backbone.
  • Step 2: Couple this intermediate with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one via nucleophilic substitution under reflux in DMF or THF, using catalysts like Pd(PPh₃)₄ or EDC/HOBt for amide bond formation .
  • Step 3: Optimize yield by adjusting reaction time (12–24 hours), temperature (80–100°C), and solvent polarity. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and pyrimidinyl groups) and carbonyl signals (δ 165–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (C₂₃H₁₇FN₆O₃; expected [M+H]⁺ = 453.132).
  • IR Spectroscopy: Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, as demonstrated for analogous pyrazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Methodological Answer:

  • Substituent Variation: Modify the fluorophenyl group (e.g., replace F with Cl, CF₃) or pyrimidinone ring (e.g., introduce methyl/ethyl groups at position 4) to assess steric/electronic effects .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding constants (Kd). Compare IC₅₀ values in cell-based assays (e.g., proliferation inhibition in cancer lines) .
  • Computational Docking: Use Schrödinger Suite or AutoDock to predict binding modes and prioritize synthetic targets .

Q. How should contradictory biological activity data be analyzed?

Methodological Answer:

  • Reproducibility Checks: Ensure consistent assay conditions (e.g., pH, temperature, cell passage number).
  • Off-Target Profiling: Screen against related targets (e.g., kinase panels) to identify selectivity issues .
  • Metabolic Stability: Assess compound stability in microsomal assays (e.g., liver S9 fractions) to rule out rapid degradation as a cause of variability .
  • Structural Confirmation: Re-analyze NMR/X-ray data to verify batch-to-batch consistency in stereochemistry .

Q. What computational strategies enhance reaction optimization for scaled synthesis?

Methodological Answer:

  • Reaction Path Search: Apply density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Machine Learning (ML): Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for new analogs .
  • DoE (Design of Experiments): Use factorial designs (e.g., 2³ matrix) to test variables like temperature, catalyst loading, and solvent ratio, minimizing trials while maximizing data output .

Notes

  • Methodological Rigor: Answers emphasize experimental design, reproducibility, and integration of computational/experimental workflows.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.